molecular formula C17H12F3N3O2 B2581056 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1226459-78-4

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2581056
CAS RN: 1226459-78-4
M. Wt: 347.297
InChI Key: RZKZYWUBDMNPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TMX or TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields. TFB-TMX is a small molecule that can be synthesized using a simple and efficient method, making it a valuable compound for scientific research.

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety has been extensively studied for its potential as an anti-infective agent. Compounds with this scaffold have shown activity against a range of infectious diseases, including tuberculosis, malaria, and nosocomial infections . The presence of the trifluoromethyl group may enhance the compound’s bioactivity, making it a promising candidate for developing new anti-infective drugs.

Antibacterial Activity

Research indicates that certain 1,2,4-oxadiazole derivatives exhibit significant antibacterial properties. For instance, compounds with a 4-trifluoromethyl substitution have demonstrated good antibacterial activity, although their effectiveness varies against different microbial strains . This suggests that the compound could be a valuable addition to the arsenal of antibacterial agents.

Drug Design and Discovery

The unique bioisosteric properties of the 1,2,4-oxadiazole ring make it an attractive scaffold for drug development. Its wide spectrum of biological activities has led to the discovery of several drugs containing this unit. The compound’s structure could be leveraged to design new drugs with improved efficacy and safety profiles .

Enzyme Inhibition

1,2,4-Oxadiazole derivatives have been explored for their ability to inhibit various enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated. The trifluoromethyl group in the compound could potentially increase the binding affinity to target enzymes, enhancing its inhibitory effects .

Agricultural Biological Activities

Compounds containing the 1,2,4-oxadiazole heterocycle have shown broad-spectrum agricultural biological activities. They can be used as pharmacophores to design novel pesticides, suggesting that the compound could have applications in improving crop protection and yield .

Sigma Receptor Binding

The 1,2,4-oxadiazole derivatives have been evaluated for their binding affinity to sigma receptors, which are implicated in several neurological disorders. High affinity and selectivity to sigma receptors have been observed, indicating potential therapeutic applications for the compound in neuropharmacology .

properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-10-21-16(25-23-10)11-6-8-12(9-7-11)22-15(24)13-4-2-3-5-14(13)17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKZYWUBDMNPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.